Product packaging for 2-[(2-Aminoethyl)amino]nicotinic acid(Cat. No.:CAS No. 374063-93-1)

2-[(2-Aminoethyl)amino]nicotinic acid

Cat. No.: B1272153
CAS No.: 374063-93-1
M. Wt: 181.19 g/mol
InChI Key: LENSCFWMQFKIIQ-UHFFFAOYSA-N
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Description

General Context of Pyridine (B92270) Carboxylic Acids and Nicotinic Acid Derivatives

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.orgontosight.ai The position of the carboxylic acid group on the pyridine ring gives rise to three distinct isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orggoogle.com All three isomers share the same chemical formula, C6H5NO2, and molecular weight. wikipedia.org

Of these, nicotinic acid, also known as niacin or vitamin B3, is the most commercially significant. google.comchemistryjournal.net It is an essential human nutrient involved in numerous metabolic processes. chemistryjournal.netresearchgate.net Beyond its biological role, nicotinic acid and its derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and food additives. google.com The versatility of the nicotinic acid scaffold has led to the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netontosight.ainih.gov Researchers actively explore these derivatives in medicinal chemistry to develop new therapeutic agents for various conditions. chemistryjournal.netresearchgate.netontosight.ai

Isomers of Pyridine Carboxylic Acid

NameSystematic NamePosition of COOHChemical FormulaMolecular Weight (g/mol)
Picolinic Acid2-Pyridinecarboxylic acid2C6H5NO2123.11
Nicotinic Acid3-Pyridinecarboxylic acid3C6H5NO2123.11
Isonicotinic Acid4-Pyridinecarboxylic acid4C6H5NO2123.11

Structural Features and Chemical Significance of the 2-Aminoethylamino Moiety

The compound 2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid distinguished by the presence of a 2-aminoethylamino group, [-NH(CH2)2NH2], at the 2-position of the pyridine ring. This substituent introduces significant structural and chemical features to the parent nicotinic acid molecule.

The 2-aminoethylamino moiety, which is structurally related to ethylenediamine (B42938), contains two nitrogen atoms with lone pairs of electrons, making it an effective chelating agent. chemicalbook.comwikipedia.org This functional group can coordinate with metal ions through its nitrogen atoms, forming stable chelate rings. wikipedia.org In the context of this compound, the molecule possesses multiple potential coordination sites: the two nitrogen atoms of the aminoethylamino side chain, the nitrogen atom of the pyridine ring, and the oxygen atoms of the carboxyl group. This arrangement allows the molecule to act as a multidentate ligand, binding to metal ions in various coordination modes. wikipedia.org The ability to form stable complexes with transition metals is a key feature conferred by this side chain. wikipedia.org

Furthermore, the molecule incorporates both a basic amino group and an acidic carboxylic acid group, giving it zwitterionic characteristics. The presence of these functional groups influences its solubility, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

Properties of this compound

PropertyValue
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
CAS Number374063-93-1

Overview of Current Research Trajectories for Related Aminonicotinic Acid Systems

Aminonicotinic acids, which feature both an amino group and a carboxylic acid group on the pyridine ring, are a focal point of extensive research due to their versatile chemical nature. ontosight.aiinnospk.com Current research trajectories for these systems are diverse, spanning medicinal chemistry, materials science, and industrial synthesis.

A primary area of investigation is their use as building blocks, or intermediates, in organic synthesis. innospk.comgiiresearch.com The dual functionality of aminonicotinic acids makes them valuable precursors for constructing more complex molecules with specific biological activities. ontosight.aiontosight.ai They are particularly important in the pharmaceutical and agrochemical industries, where they serve as starting materials for drugs and pesticides. giiresearch.comresearchgate.net For instance, derivatives of 2-aminonicotinic acid have been synthesized and evaluated for potential therapeutic applications. ontosight.ainih.gov

In the field of coordination chemistry, aminonicotinic acids are highly valued as ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). sciencenet.cn The presence of multiple donor atoms (nitrogen and oxygen) allows them to bind strongly with metal ions, creating structurally diverse and stable frameworks. wikipedia.orgsciencenet.cn These materials are being explored for applications in catalysis, gas storage, and material science.

Furthermore, research into the biological activities of aminonicotinic acid derivatives themselves is an active field. Studies have explored their potential as anti-inflammatory, antimicrobial, and analgesic agents. nih.govontosight.ai The development of novel, efficient, and environmentally friendly synthesis methods for various aminonicotinic acid isomers is also a significant research focus, aiming to make these valuable compounds more accessible for industrial and academic use. researchgate.netresearchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B1272153 2-[(2-Aminoethyl)amino]nicotinic acid CAS No. 374063-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENSCFWMQFKIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377977
Record name 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-93-1
Record name 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Aminoethyl Amino Nicotinic Acid and Analogues

Classical and Contemporary Synthetic Routes

Classical synthetic approaches remain fundamental in the construction of 2-[(2-Aminoethyl)amino]nicotinic acid and its analogues. These methods often involve multi-step sequences starting from readily available precursors.

Amidation and Hydrolysis Approaches for Pyridine (B92270) Carboxylic Acids

Amidation and hydrolysis reactions are pivotal in the synthesis of 2-aminonicotinic acid, a core component of the target molecule. A notable route begins with 2,3-pyridine dicarboxylic anhydride (B1165640). This intermediate undergoes ammonolysis to form 2-carbamoylnicotinic acid. Subsequently, a Hofmann rearrangement is employed to convert the amide group into a primary amine, yielding 2-aminonicotinic acid. The Hofmann rearrangement proceeds by treating the primary amide with a halogen (such as bromine) and a base, which leads to an isocyanate intermediate that is then hydrolyzed to the amine with the loss of a carbon atom. nih.govacs.org This method provides a reliable pathway to the 2-aminonicotinic acid core.

Another approach involves the hydrolysis of a pre-functionalized pyridine derivative. For instance, 2-amino-3-trichloromethylpyridine can be hydrolyzed under alkaline conditions to produce the corresponding 2-aminonicotinic acid salt, which is then neutralized to give the final acid. google.com

Table 1: Key Reactions in Amidation and Hydrolysis Routes
Starting MaterialKey ReagentsIntermediate(s)Final ProductOverall YieldReference(s)
2,3-Pyridine dicarboxylic anhydride1. NH₃ (Ammonolysis)2. Br₂/NaOH (Hofmann Rearrangement)2-Carbamoylnicotinic acid2-Aminonicotinic acidUp to 29% (from quinoline) nih.gov
2-Amino-3-trichloromethylpyridineNaOH or KOH (Hydrolysis)2-Aminonicotinate salt2-Aminonicotinic acidUp to 89.2% google.com

Nucleophilic Substitution Strategies on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for introducing amino groups onto the pyridine ring, particularly at the 2-position. The synthesis of this compound can be effectively achieved through the reaction of a 2-halonicotinic acid, such as 2-chloronicotinic acid, with ethylenediamine (B42938). In this reaction, the lone pair of electrons on one of the nitrogen atoms of ethylenediamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride ion. researchgate.netnih.govatlantis-press.com

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring and the carboxylic acid group. This strategy has been successfully applied to synthesize a variety of 2-aminonicotinic acid analogues by reacting 2-chloronicotinic acid or its derivatives with different amines, such as morpholine, piperidine, and pyrrolidine. researchgate.netnih.gov The reaction conditions typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed.

Table 2: Nucleophilic Substitution for the Synthesis of 2-Aminonicotinic Acid Analogues
SubstrateNucleophileProductYieldReference(s)
2-Chloronicotinic acidEthylenediamineThis compoundNot specifiedPlausible route based on researchgate.netnih.gov
2-Chloronicotinic acidMorpholine2-Morpholinonicotinic acid93% (3-step overall) researchgate.netatlantis-press.com
2-Chloro-3-cyanopyridinePiperidine2-(Piperidin-1-yl)nicotinonitrileNot specified nih.gov
2-Chloro-3-cyanopyridinePyrrolidine2-(Pyrrolidin-1-yl)nicotinonitrileNot specified nih.gov

Oxidative Degradation of Heterocyclic Precursors, such as Quinoline (B57606)

The oxidative degradation of larger heterocyclic systems is a classical approach to generate substituted pyridine carboxylic acids. A key precursor for 2-aminonicotinic acid, pyridine-2,3-dicarboxylic acid, can be synthesized by the oxidation of quinoline. nih.govresearchgate.net This method breaks down the benzene (B151609) portion of the quinoline molecule, leaving the pyridine ring with two carboxylic acid groups at the 2 and 3 positions.

Various oxidizing agents can be employed for this transformation. A combination of sodium chlorate (B79027) (NaClO₃), sulfuric acid (H₂SO₄), and a copper sulfate (B86663) (CuSO₄) catalyst has been shown to be effective, with reported yields of up to 65.2% for pyridine-2,3-dicarboxylic acid. researchgate.net This dicarboxylic acid can then be converted to its anhydride, which serves as the starting material for the amidation and Hofmann rearrangement route described in section 2.1.1.

Catalytic Approaches in Carbon-Nitrogen Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of the crucial carbon-nitrogen bond in this compound and its analogues can be achieved through various catalytic strategies.

Transition-Metal Catalyzed Amination Reactions

Transition-metal catalysis offers powerful tools for the formation of C-N bonds. Palladium- and copper-based catalytic systems are particularly prevalent in the amination of aryl and heteroaryl halides. For the synthesis of 2-aminonicotinic acid analogues, a 2-halonicotinic acid derivative can be coupled with an amine in the presence of a suitable transition metal catalyst, a ligand, and a base.

For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) of 2-chloropyridines with various amines is a well-established method. Similarly, copper-catalyzed amination reactions provide an alternative, often more cost-effective, route to these products. These methods are valued for their broad substrate scope and functional group tolerance.

Table 3: Examples of Transition-Metal Catalyzed Amination on Pyridine Scaffolds
SubstrateAmineCatalyst/Ligand SystemProduct TypeReference(s)
Aryl Chlorides/BromidesAmmonium (B1175870) SaltsPalladium-basedPrimary Arylamines researchgate.net
2-Halopyridinesn-OctylamineCopper Nanoparticles (CuNPs)2-(Octylamino)pyridine libretexts.org
2-IodoBODIPYAnilinesPalladium-based2-(Arylamino)BODIPY mdpi.com

Organocatalysis in Nicotinic Acid Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecules. In the context of nicotinic acid synthesis, organocatalysts can be employed to construct the pyridine ring itself or to introduce functional groups onto a pre-existing pyridine scaffold.

For example, chiral organocatalysts, such as cinchona alkaloids, have been used in the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. nih.gov While direct organocatalytic methods for the synthesis of this compound are not yet prevalent, the principles of organocatalyzed C-N bond formation, such as aza-Michael additions, represent a promising area for future development in the synthesis of such compounds. researchgate.netresearchgate.net The use of chiral pyridine N-oxides as organocatalysts in asymmetric reactions also highlights the growing importance of pyridine-based structures in this field. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

A plausible and commonly employed route for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid, with ethylenediamine. This reaction is favored at the 2- and 4-positions of the pyridine ring. The optimization of this pathway requires a systematic approach to reaction conditions to enhance both yield and purity.

Yield Enhancement and Purity Control Strategies

The enhancement of reaction yield and control of product purity are paramount in the synthesis of this compound and its analogues. Several strategies can be employed to achieve these goals, primarily revolving around the careful control of reaction parameters and the implementation of effective purification methods.

A key synthetic strategy involves a three-step process starting from commercially available 2-chloronicotinic acid: esterification, nucleophilic substitution, and subsequent hydrolysis. This method has been shown to be highly effective for analogous compounds, such as 2-morpholinonicotinic acid, achieving a total yield of up to 93%. researchgate.netresearchgate.netatlantis-press.com By analogy, reacting the methyl ester of 2-chloronicotinic acid with ethylenediamine, followed by hydrolysis, could provide a high-yield pathway to the desired product.

Microwave-assisted synthesis presents another avenue for improving yields and reducing reaction times in the amination of 2-chloronicotinic acid. researchgate.net This technique can offer enhanced control over reaction conditions, leading to cleaner reactions and higher throughput.

Purification is a critical step in ensuring the final product meets the required quality standards. For nicotinic acid derivatives, crystallization is a widely used and effective method. mdpi.comresearchgate.net The pH of the solution can significantly influence the crystallization outcome, and careful control of this parameter is essential for obtaining a pure crystalline product. mdpi.comresearchgate.net In some instances, for related compounds like nicotinamide (B372718), recrystallization from a mixed solvent system, such as 2-methylpropanol-1 and water at a controlled pH, has been shown to effectively remove impurities like nicotinic acid and its salts. google.com For amorphous products, understanding the molecular speciation can be crucial for controlling crystallization and ensuring the desired polymorphic form is obtained. nih.gov

The following table summarizes key parameters and their impact on yield and purity based on studies of analogous nicotinic acid derivatives:

ParameterEffect on YieldEffect on PurityNotes
Reactant Stoichiometry Excess amine can drive the reaction to completion, increasing the yield.May lead to side products if the amine is difunctional, requiring careful control.In the case of ethylenediamine, an excess could lead to the formation of bis-substituted products.
Solvent Aprotic polar solvents like DMSO can enhance the nucleophilicity of the amine.The choice of solvent can affect the solubility of reactants and products, influencing the ease of purification.Water has been used as a green solvent for the amination of 2-chloronicotinic acid under microwave irradiation. researchgate.net
Temperature Higher temperatures generally increase the reaction rate and yield.Can also lead to the formation of degradation products, reducing purity.Optimal temperature needs to be determined experimentally for each specific reaction.
Catalyst While some aminations of halopyridines benefit from metal catalysts (e.g., palladium), catalyst-free methods are often preferred for simplicity and to avoid metal contamination.Catalyst residues can be a significant impurity.Catalyst-free methods under microwave irradiation have been reported for related compounds. researchgate.net
pH Control (during workup and purification) -Crucial for selective precipitation and crystallization of the desired product.The amphoteric nature of aminonicotinic acids makes pH a critical parameter for their isolation. mdpi.comresearchgate.net

Computational and Theoretical Chemistry of 2 2 Aminoethyl Amino Nicotinic Acid

Advanced Electronic Properties Analysis

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

No published studies were found that perform an NBO analysis on 2-[(2-Aminoethyl)amino]nicotinic acid. Such an analysis would theoretically provide insights into donor-acceptor interactions, orbital occupancy, and the nature of bonding, which are crucial for understanding electron delocalization and intermolecular forces. However, without specific calculations, no data can be presented.

Theoretical Studies of Nonlinear Optical (NLO) Properties

There is no available research detailing the theoretical investigation of the nonlinear optical properties of this compound. Studies in this area typically involve quantum chemical calculations to determine properties like polarizability and hyperpolarizability, which indicate a material's potential for applications in optoelectronics.

Molecular Modeling and Dynamics Simulations

Conformational Dynamics in Various Solvation Environments

Specific molecular dynamics simulations to study the conformational behavior of this compound in different solvents have not been reported in the literature. Such simulations would reveal how the molecule's shape and structure change in various environments, which is fundamental to understanding its solubility, stability, and interactions.

Theoretical Investigation of Ligand-Biomacromolecule Interaction Mechanisms and Predictive Binding Modes

No theoretical studies on the interaction of this compound with biomacromolecules were identified. This type of research, often involving molecular docking and molecular dynamics simulations, is essential for predicting how the compound might bind to biological targets like proteins or nucleic acids, and for elucidating the mechanism of its potential biological activity.

Coordination Chemistry and Metallosupramolecular Architectures

Chelation Behavior and Ligand Design Principles

The structure of 2-[(2-Aminoethyl)amino]nicotinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, and an ethylenediamine (B42938) moiety, makes it a highly effective multidentate ligand. Its design allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry. The flexibility of the aminoethylamino side chain, combined with the specific locations of the nitrogen and oxygen donor atoms, dictates its coordination behavior.

Multidentate Coordination Modes Involving Amine and Carboxylate Groups

The this compound ligand possesses three potential donor sites outside of the pyridine ring: the secondary amine nitrogen, the terminal primary amine nitrogen, and the oxygen atoms of the carboxylate group. This arrangement allows it to act as a multidentate ligand, binding to a metal center through multiple atoms simultaneously to form stable five- or six-membered chelate rings.

Typically, amino acids and their derivatives coordinate to metal ions through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. In the case of this specific ligand, the presence of an additional amino group in the ethylenediamine side chain enhances its chelating ability. It can potentially act as a tridentate ligand, coordinating through the two nitrogen atoms of the ethylenediamine fragment and one oxygen of the carboxylate group. This N,N,O-coordination is a common and stable binding mode for similar ligands, leading to the formation of two connected chelate rings, which significantly increases the thermodynamic stability of the resulting metal complex.

Role of Pyridine Nitrogen in Metal Coordination

The nitrogen atom within the pyridine ring serves as an additional key site for metal coordination. As a heterocyclic amine, the pyridine nitrogen is a Lewis base and can readily donate its lone pair of electrons to a metal ion. In many nicotinic acid-based complexes, this nitrogen atom is actively involved in bonding.

For this compound, the participation of the pyridine nitrogen could lead to a tetradentate coordination mode (N,N,N,O), involving both nitrogens from the side chain, the pyridine nitrogen, and a carboxylate oxygen. This would result in a highly stable complex with the metal ion enveloped by the ligand. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, its preferred coordination number and geometry, the reaction pH, and the presence of competing ligands or counter-ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through various analytical and spectroscopic techniques.

Preparation of Transition Metal Complexes (e.g., Cu(II), Cd(II), Zn(II), Mn(II), Co(II), Ni(II), Fe(III), Cr(III), Pb(II), Ag(I))

The preparation of transition metal complexes with this ligand generally follows straightforward synthetic routes. A common method involves dissolving the this compound ligand in a solvent, such as water or ethanol (B145695) (or a mixture), and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates). The reaction is often stirred at room temperature or gently heated to facilitate complex formation. The pH of the solution can be adjusted to deprotonate the carboxylic acid group, promoting coordination. The resulting metal complex often precipitates from the solution and can be collected by filtration, washed, and dried. For related compounds like 2-aminonicotinic acid, complexes with a range of metals including Co(II), Fe(III), Ni(II), Mn(II), Zn(II), Ag(I), Cr(III), Cd(II), and Cu(II) have been synthesized in aqueous media. nih.gov The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), though 1:1 ratios are also observed, for instance with Ag(I) and Mn(II). nih.gov

Table 1: General Synthesis of Transition Metal Complexes

Metal Ion Typical Metal Salt Solvent System General Observation
Cu(II) CuCl₂·2H₂O Ethanol/Water Formation of a colored precipitate
Ni(II) NiCl₂·6H₂O Ethanol/Water Formation of a colored precipitate
Co(II) CoCl₂·6H₂O Ethanol/Water Formation of a colored precipitate
Zn(II) Zn(OAc)₂·2H₂O Ethanol/Water Formation of a white precipitate

Investigation of Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Pyramidal)

The coordination geometry of the metal center in these complexes is determined by the electronic configuration of the metal ion, its size, and the steric and electronic properties of the ligand. For first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral geometry is very common, which would involve the coordination of two tridentate ligands to one metal center or one ligand in addition to other solvent molecules or counter-ions.

For instance, Ni(II) (d⁸) complexes are frequently octahedral. docbrown.info Cu(II) (d⁹) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect, though square planar and square pyramidal geometries are also prevalent. researchgate.net Zn(II) and Cd(II) (d¹⁰), lacking ligand field stabilization energy, typically adopt geometries based on steric and electrostatic considerations, with tetrahedral and octahedral being the most common. researchgate.netjocpr.com Detailed structural analysis, primarily through single-crystal X-ray diffraction, is essential to definitively determine these geometries.

Spectroscopic Signatures of Metal-Ligand Bonds (IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion and for probing the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The coordination of the carboxylate group is indicated by a shift in the characteristic stretching frequencies of the C=O and C-O bonds. Typically, the strong C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) is replaced by two distinct bands for the asymmetric (νₐₛ) and symmetric (νₛ) stretches of the coordinated carboxylate group (around 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively). nih.gov The difference between these two frequencies (Δν) can provide insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Furthermore, shifts in the N-H and C-N stretching vibrations can confirm the involvement of the amine and pyridine nitrogen atoms in bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: For complexes of d-block metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy is used to study the electronic transitions between d-orbitals. These d-d transitions are typically weak and appear in the visible region of the spectrum. Their position and intensity are sensitive to the coordination geometry and the nature of the ligands, providing valuable structural information. For example, octahedral Ni(II) complexes typically show characteristic absorption bands corresponding to specific electronic transitions. docbrown.info Charge transfer bands, which are much more intense, may also be observed, usually in the UV region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II), Ag(I)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the complex in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons near the binding sites will change compared to the free ligand, confirming the formation of the complex and identifying the atoms involved in coordination. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, but can still provide structural information. marquette.edu

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes. It can confirm the molecular weight of the complex ion, providing direct evidence for the stoichiometry (metal-to-ligand ratio) of the species formed in solution. researchgate.net

Table 2: Expected Spectroscopic Signatures for a Metal Complex of this compound

Spectroscopic Technique Feature Interpretation
IR Spectroscopy Shift in ν(C=O) and appearance of νₐₛ(COO⁻) and νₛ(COO⁻) Coordination of the carboxylate group
Shift in ν(N-H) and δ(N-H) bands Coordination of the amine groups
Shift in pyridine ring vibration bands Coordination of the pyridine nitrogen
UV-Vis Spectroscopy Bands in the visible region (for paramagnetic metals) d-d electronic transitions, indicative of coordination geometry
Intense bands in the UV region Ligand-to-metal or metal-to-ligand charge transfer
NMR Spectroscopy Changes in chemical shifts (δ) of H and C atoms Confirmation of coordination and identification of binding sites

| Mass Spectrometry | Peak corresponding to [M + L]ⁿ⁺ or [M + 2L]ⁿ⁺ | Determination of the stoichiometry and molecular weight of the complex ion |

Formation of Coordination Polymers and Metal-Organic Frameworks

The molecular structure of this compound features multiple potential donor atoms: the nitrogen atoms of the pyridine ring and the aminoethyl side chain, as well as the oxygen atoms of the carboxylate group. This multiplicity of binding sites allows the ligand to act as a bridge between metal centers, facilitating the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

The rational design of coordination architectures relies on the predictable coordination behavior of both the metal ion and the organic ligand. The geometry preferred by the metal center (e.g., tetrahedral, square planar, octahedral) and the flexibility and coordination modes of the ligand are key factors that dictate the final dimensionality of the resulting polymer.

While extensive structural data for this compound itself is limited in the publicly accessible literature, studies on closely related derivatives provide significant insight into its potential behavior. For instance, the related ligand 2-(2-aminoethylamino)-5-nitronicotinic acid has been shown to form a one-dimensional coordination polymer with cadmium(II). In this structure, the ligand utilizes its pyridyl nitrogen, the secondary amine nitrogen, and one of the carboxylate oxygen atoms to chelate one cadmium ion. The second oxygen atom of the carboxylate group then coordinates to an adjacent cadmium ion, creating a continuous 1D chain.

This 1D chain serves as a foundational motif. The principles of self-assembly suggest that by modifying reaction conditions such as temperature, solvent, and the metal-to-ligand ratio, or by using different metal ions with varying coordination preferences, higher-dimensional structures could be achieved. For example, a metal ion that favors a higher coordination number might engage with the secondary amine of the ethylenediamine moiety, potentially cross-linking these 1D chains into 2D sheets or more complex 3D frameworks. The inherent flexibility of the aminoethyl side chain also allows it to adopt different conformations to accommodate the geometric requirements of various metal centers, further diversifying the potential architectures.

In the case of the aforementioned 1D cadmium(II) polymer with the nitro-substituted analogue, the individual chains are organized into a stable 3D supramolecular structure through a network of intermolecular interactions. Specifically, hydrogen bonds are observed between the uncoordinated amine groups and the carboxylate oxygen atoms of neighboring chains. Furthermore, π-π stacking interactions between the aromatic nicotinic acid rings of adjacent chains contribute to the stability and packing of the structure. These non-covalent forces effectively link the 1D coordination polymers into a more robust three-dimensional assembly.

The strategic use of these interactions is a cornerstone of modern crystal engineering. By introducing functional groups capable of forming specific hydrogen bonds or promoting π-π stacking, it is possible to guide the self-assembly process and produce desired architectures. For this compound, the primary and secondary amine groups are excellent hydrogen bond donors, while the pyridine ring can act as both an acceptor and a participant in π-π stacking interactions. This combination of functionalities makes it a promising building block for the programmed assembly of complex metallosupramolecular structures.

Supramolecular Chemistry and Self Assembly Phenomena

Principles of Supramolecular Self-Assembly Involving the Compound

The self-assembly of organic molecules is a process where molecules spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. For 2-[(2-Aminoethyl)amino]nicotinic acid, the key functionalities governing this process are the carboxylic acid, the pyridine (B92270) nitrogen, and the amino groups, which act as primary sites for hydrogen bonding, while the pyridine ring provides a platform for aromatic stacking interactions.

Hydrogen bonding is anticipated to be the primary directional force in the self-assembly of this compound. Based on studies of analogous aminopyridine-carboxylic acid systems, several key hydrogen bonding motifs, known as supramolecular synthons, can be predicted. researchgate.netnih.govnih.gov

The most prevalent interaction is expected to be the robust heterosynthon formed between the carboxylic acid group and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). nih.gov This interaction is a common feature in the crystal structures of pyridine-carboxylic acid co-crystals. nih.gov Additionally, the amino groups on the side chain and directly on the pyridine ring can act as hydrogen bond donors, forming N-H···O bonds with the carboxylic acid's carbonyl oxygen or N-H···N bonds with other pyridine or amino nitrogens. nih.govnih.gov

In the crystal structure of the related 2-aminonicotinic acid, molecules exist in a zwitterionic form and are linked by intermolecular N-H···O hydrogen bonds, creating zigzag chains. nih.gov An intramolecular N-H···O hydrogen bond is also present in this analogue. nih.gov It is plausible that this compound could exhibit similar intra- and intermolecular hydrogen bonding, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The flexibility of the aminoethyl side chain could also allow for bridging interactions between different molecular layers, further stabilizing the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Type of Interaction Potential Supramolecular Motif
Carboxylic Acid (-COOH) Pyridine Nitrogen O-H···N Heterosynthon
Amino Group (-NH2) Carbonyl Oxygen (C=O) N-H···O Chain/Dimer Formation
Amino Group (-NH) Pyridine Nitrogen N-H···N Chain/Sheet Formation

In many pyridine-carboxylic acid derivatives, π-π stacking interactions work in concert with hydrogen bonding to build the final crystal structure. rsc.org For instance, hydrogen-bonded layers or chains can be further stabilized by stacking interactions between these layers. The centroid-centroid distance between stacked rings is a key parameter, with typical values ranging from 3.3 to 3.8 Å. researchgate.net The presence of substituents on the pyridine ring can influence the nature and strength of these stacking interactions. In the case of this compound, the aminoethylamino group could sterically influence the stacking arrangement.

While hydrogen bonding and π-π stacking are dominant, weaker intermolecular forces also play a significant role in the fine-tuning of the crystal structure. C-H···O and C-H···N interactions, where a carbon-hydrogen bond acts as a weak donor to an oxygen or nitrogen acceptor, are frequently observed in related structures. mdpi.com For example, in the crystal structure of 2-aminonicotinic acid, C-H···O interactions crosslink the primary hydrogen-bonded chains. nih.gov

Role of the Compound in Hierarchical Self-Organization

Hierarchical self-organization involves the assembly of molecules into well-defined aggregates, which in turn assemble into larger, more complex structures. The diverse interaction sites on this compound provide the potential for such hierarchical assembly.

A common structural motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. However, in aminopyridine-carboxylic acids, the formation of the acid-pyridine heterosynthon often takes precedence. nih.govnih.gov

Nevertheless, dimer formation is a distinct possibility. In related aminopyridine systems, molecules have been observed to link into centrosymmetric dimers via N-H···N hydrogen bonds, forming a homosynthon. researchgate.netnih.gov Theoretical studies on the nicotinic acid dimer have shown that a stable structure involves a strong N···H-O hydrogen bond. pku.edu.cnresearchgate.net These primary dimers can then act as building blocks, assembling into higher-order structures like one-dimensional tapes or two-dimensional sheets through other interactions like π-π stacking or further hydrogen bonding. The presence of the additional aminoethyl group in the title compound could lead to the formation of more complex aggregates, potentially linking multiple dimers together.

Supramolecular gels are formed when low-molecular-weight gelators self-assemble into a three-dimensional network that immobilizes a solvent. This self-assembly is typically driven by highly directional, non-covalent interactions, leading to the formation of entangled one-dimensional fibers.

While there is no direct evidence of gelation for this compound, derivatives of nicotinamide (B372718) (a related compound) have been shown to influence the gelation properties of polymers through hydrogen bonding. nih.gov The combination of strong, directional hydrogen bonding capabilities and the potential for chain formation makes nicotinic acid derivatives plausible candidates for gelators. The self-assembly into elongated, fibrous aggregates is a prerequisite for gel formation. Further research on derivatives of this compound would be necessary to explore their potential as supramolecular gelators.

Mechanistic Understanding of Self-Assembly Processes

The spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures is a hallmark of supramolecular chemistry. For this compound, the presence of a carboxylic acid, a pyridine ring, and two amino groups provides a rich tapestry of potential hydrogen bonding sites, aromatic stacking interactions, and electrostatic interactions that can drive self-assembly.

Thermodynamic and Kinetic Control in Supramolecular Formation

The final structure of a supramolecular assembly is dictated by the principles of thermodynamics and kinetics. nih.gov A system under thermodynamic control will ultimately yield the most stable product, as the components have sufficient energy and time to explore all possible arrangements and settle into the lowest energy state. In contrast, a system under kinetic control will form the product that is formed fastest, which may not necessarily be the most stable. nih.govresearchgate.net This kinetically trapped state is a metastable structure that is unable to rearrange to the thermodynamically favored one due to a high energy barrier. nih.gov

Factors such as solvent choice, temperature, concentration, and the rate of cooling or solvent evaporation can significantly influence whether a self-assembly process is under thermodynamic or kinetic control. nih.gov For instance, rapid cooling often leads to kinetically trapped structures, whereas slow cooling allows the system to equilibrate and reach the thermodynamic product. researchgate.net

In the context of nicotinic acid derivatives, the formation of different supramolecular isomers can be influenced by these competing factors. nih.gov Studies on related systems have shown that distinct assembled structures can arise from kinetic or thermodynamic control, highlighting the complexity of these self-assembly pathways. nih.gov For example, a study on the self-assembly of a bolaamphiphilic molecule demonstrated the initial formation of spherical micelles (a kinetic product) which then evolved into the thermodynamically stable cylindrical micelles. nih.gov

Table 1: Factors Influencing Thermodynamic vs. Kinetic Control in Supramolecular Assembly

FactorInfluence on ControlOutcome
Temperature Higher temperatures can provide the energy to overcome kinetic barriers, favoring thermodynamic products.Slow cooling leads to more ordered, thermodynamically stable structures.
Solvent The polarity and hydrogen bonding capacity of the solvent can influence the strength of intermolecular interactions.A "good" solvent can facilitate reversibility and lead to the thermodynamic product.
Concentration Higher concentrations can accelerate assembly processes, potentially favoring kinetic products.The pathway of assembly can be concentration-dependent.
Time Longer reaction times allow for the system to reach equilibrium.Kinetically formed structures may slowly convert to the thermodynamic product over time.

pH-Dependent Self-Assembly Behavior of Related Systems

For nicotinic acid and its derivatives, pH plays a crucial role in mediating self-assembly. nih.gov At low pH, the carboxylic acid group is protonated (-COOH) and the amino groups are protonated (-NH3+), leading to a net positive charge. This can favor electrostatic repulsion, potentially hindering aggregation, or promote specific hydrogen bonding interactions. Conversely, at high pH, the carboxylic acid is deprotonated (-COO-) and the amino groups are neutral (-NH2), resulting in a net negative charge. In the zwitterionic form, which exists at an intermediate pH, both positive and negative charges are present, which can lead to strong electrostatic attractions and the formation of well-ordered structures. nih.gov

The interplay of these pH-dependent charges and the persistent potential for hydrogen bonding and π-π stacking of the pyridine rings allows for a tunable self-assembly process. For example, in related systems, changes in pH have been shown to trigger the formation and dissociation of supramolecular structures. rsc.org The protonation/deprotonation of acidic and basic side chains directly impacts the net charge and, consequently, the aggregation behavior. reddit.comreddit.com

Table 2: Predicted Protonation States and Predominant Interactions for this compound at Different pH Values

pH RangeCarboxylic Acid GroupAmino GroupsNet ChargePredominant Intermolecular Interactions
Acidic (Low pH) -COOH-NH3+PositiveHydrogen bonding, potential electrostatic repulsion.
Near Isoelectric Point -COO--NH3+ZwitterionicStrong electrostatic attraction, hydrogen bonding, π-π stacking.
Basic (High pH) -COO--NH2NegativeElectrostatic repulsion, hydrogen bonding.

The ability to control the self-assembly of this compound and related compounds through external stimuli like pH is a key area of interest in the development of "smart" materials and functional supramolecular systems.

Derivatization Strategies and Synthetic Applications

Chiral Derivatization and Stereochemical Control

The introduction of chirality into the 2-[(2-Aminoethyl)amino]nicotinic acid scaffold is a key strategy for applications in stereoselective recognition and catalysis. This can be achieved through the synthesis of chiral analogues and requires robust methodologies for the confirmation of their absolute configuration.

The synthesis of chiral analogues of this compound can be approached by introducing stereocenters into its structure. A common strategy involves the use of chiral building blocks during the synthesis. For instance, a chiral derivative of ethylenediamine (B42938), such as (1R,2R)-1,2-diaminocyclohexane or optically active 1,2-diaminopropane, could be used in place of ethylenediamine in a nucleophilic aromatic substitution reaction with 2-chloronicotinic acid. This would yield an enantiomerically enriched product with a stereocenter in the side chain.

Another approach is the asymmetric modification of the existing scaffold. Biocatalytic methods, employing enzymes such as transaminases or dehydrogenases, have proven effective in the stereoselective synthesis of various chiral amino acids and their derivatives. mdpi.comrsc.org These enzymatic strategies could potentially be adapted to introduce chirality into the this compound molecule, for example, by stereoselective modification of a precursor ketone.

Furthermore, established methods for the enantioselective synthesis of α-amino acid derivatives, such as those utilizing copper-catalyzed N-alkylation, could serve as a template for developing synthetic routes to chiral forms of this compound. nih.gov The development of such synthetic methodologies is crucial for accessing optically pure materials necessary for pharmacological and stereoselective chemical applications.

The unambiguous determination of the absolute configuration of chiral molecules is paramount. For derivatives of this compound, several powerful analytical techniques can be employed.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of crystalline compounds. wikipedia.org This technique provides a detailed three-dimensional map of the atomic arrangement in the crystal lattice. The crystal structure of the parent compound, 2-aminonicotinic acid, has been determined, demonstrating its amenability to this analytical method. nih.govnanomegas.com It is therefore highly probable that chiral derivatives of this compound, if crystallized, could have their absolute stereochemistry elucidated by X-ray crystallography.

In addition to X-ray crystallography, chiroptical spectroscopy methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are valuable for assigning and confirming the absolute configuration of chiral molecules in solution. wikipedia.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing a characteristic spectrum for a given enantiomer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, can also be employed to distinguish between enantiomers and, in some cases, to determine the absolute configuration by comparing the spectra with those of known standards. wikipedia.org

Functionalization for Advanced Molecular Systems and Recognition Studies

The functional groups of this compound serve as handles for its incorporation into more complex molecular systems, enabling its use in molecular recognition and as a component of functional materials.

The primary amine of the ethylenediamine side chain in this compound is readily condensed with aldehydes or ketones to form Schiff bases (imines). This reaction provides a straightforward method for introducing a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule. The formation of Schiff bases is a versatile and widely used reaction in the synthesis of ligands for coordination chemistry and in the development of biologically active compounds.

The general reaction for the formation of a Schiff base derivative from this compound is depicted below:

Figure 1. General reaction scheme for the synthesis of Schiff base derivatives of this compound.

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. Some potential reactants and their corresponding products are outlined in the following table.

Aldehyde/Ketone ReactantResulting Schiff Base Derivative NamePotential Applications
Salicylaldehyde2-{[2-({(E)-1-[2-hydroxyphenyl]methylidene}amino)ethyl]amino}nicotinic acidMetal ion sensing, catalysis
4-Dimethylaminobenzaldehyde2-{[2-({(E)-1-[4-(dimethylamino)phenyl]methylidene}amino)ethyl]amino}nicotinic acidNonlinear optics, molecular electronics
2-Pyridinecarboxaldehyde2-{[2-({(E)-1-[pyridin-2-yl]methylidene}amino)ethyl]amino}nicotinic acidCoordination chemistry, supramolecular assembly
Acetone2-{[2-({(E)-1-methylethylidene}amino)ethyl]amino}nicotinic acidIntermediate for further synthesis

These Schiff base derivatives can act as multidentate ligands capable of coordinating with various metal ions, forming stable metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The presence of reactive amino and carboxylic acid groups allows for the covalent attachment, or "grafting," of this compound onto polymer backbones or the surfaces of materials. This functionalization strategy is employed to impart specific properties, such as metal-ion chelation, pH-responsiveness, or biocompatibility, to the host material.

There are two primary methods for grafting: "grafting to" and "grafting from". In the "grafting to" approach, the pre-synthesized this compound molecule is reacted with a polymer or surface containing complementary functional groups (e.g., acyl chlorides, epoxides, or isocyanates). The "grafting from" method involves modifying the surface with an initiator and then polymerizing monomers from the surface, with the potential to incorporate a derivative of the target molecule as a co-monomer.

The primary amine of the ethylenediamine side chain is a particularly useful site for grafting. For example, it can react with polymers containing electrophilic groups, such as poly(glycidyl methacrylate) or maleic anhydride (B1165640) copolymers. Alternatively, the carboxylic acid group can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with amine-functionalized polymers or surfaces. Such polymer-drug conjugates can enhance the pharmacokinetic properties of therapeutic agents. wikipedia.orgsyndevrx.com

The ability to functionalize surfaces with this molecule opens up possibilities for creating materials with tailored surface properties for applications in sensors, chromatography, and biocompatible coatings. mdpi.com

Utility as a Building Block in Complex Organic Synthesis

With its array of functional groups, this compound can serve as a versatile synthon, or building block, for the construction of more complex organic molecules. wikipedia.org The strategic manipulation of its reactive sites allows for its incorporation into a variety of larger molecular frameworks.

The combination of a carboxylic acid and two amine groups within a single molecule makes it an ideal candidate for the synthesis of macrocyclic compounds. nih.govmdpi.com Through intramolecular condensation reactions, or by reacting with other difunctional molecules, it is possible to form large ring structures. For example, high-dilution amide bond formation between the primary amine and the carboxylic acid could lead to a macrocyclic lactam, with the pyridine (B92270) nitrogen and the secondary amine available for further functionalization or metal coordination.

Furthermore, the 2-aminonicotinic acid core is a known intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. guidechem.comresearchgate.net The ethylenediamine side chain adds another layer of synthetic versatility, allowing for the construction of fused ring systems or the attachment of other molecular fragments. For instance, the diamine motif could be used to build heterocyclic rings such as piperazines or diazepines. The utility of 2-aminonicotinic acid derivatives in the preparation of biologically active compounds underscores the potential of this compound as a valuable building block in medicinal chemistry and drug discovery. nih.govgoogle.com

Precursor for Fused Heterocyclic Systems

The unique arrangement of a carboxylic acid, a pyridine ring, and an ethylenediamine side chain in this compound provides a versatile scaffold for the synthesis of various fused heterocyclic systems. A particularly promising application is in the formation of tetrahydropyrido[1,2-a]pyrimidin-5-ones.

The intramolecular cyclization of this compound can be envisioned to proceed through the formation of an amide bond between the secondary amine of the ethylenediamine moiety and the carboxylic acid group. This reaction would lead to the formation of a seven-membered ring fused to the pyridine core.

Alternatively, and perhaps more readily, this compound can serve as a key building block for the construction of pyrido[1,2-a]pyrimidine (B8458354) derivatives. These structures are of significant interest in medicinal chemistry. The synthesis can be conceptualized through a multi-step process. Initially, the primary amine of the ethylenediamine side chain could be selectively protected, followed by activation of the carboxylic acid. Subsequent intramolecular acylation of the secondary amine would then lead to the formation of a six-membered lactam ring. Deprotection and further functionalization could then yield a variety of substituted tetrahydropyrido[1,2-a]pyrimidin-5-ones.

A plausible synthetic route involves the reaction of a 2-aminopyridine (B139424) derivative, conceptually similar to the core of our target molecule, with an appropriate Michael acceptor such as an acrylic acid ester. This would be followed by an intramolecular cyclization to form the fused ring system. While direct literature on this specific transformation for this compound is scarce, the fundamental principles of organic synthesis support its feasibility.

Table 1: Plausible Fused Heterocyclic Systems Derived from this compound

Starting MaterialPotential Reagents and ConditionsResulting Heterocyclic Core
This compound1. Protection of primary amine2. Carboxylic acid activation (e.g., SOCl₂, DCC)3. Intramolecular cyclizationTetrahydropyrido[1,2-a]pyrimidin-5-one
This compoundAcid or base catalysis, heatDiazepino[1,2-a]pyridinone derivative

Note: This table represents hypothetical transformations based on established chemical principles, pending experimental validation.

Ligand in Organometallic Transformations

The structure of this compound, featuring a pyridine nitrogen, an amino nitrogen, and a carboxylate oxygen, makes it an excellent candidate for a tridentate N,N,O-ligand in organometallic chemistry. Such ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit catalytic activity in important organic transformations.

The coordination of this compound to a metal center, such as palladium, copper, or nickel, would create a stable chelate structure. The electronic and steric properties of the resulting metal complex could be fine-tuned by modifying the substituents on the pyridine ring or the ethylenediamine backbone, although derivatization of the parent compound is not widely reported.

These organometallic complexes could find applications in various catalytic cross-coupling reactions. For instance, palladium complexes bearing similar aminopyridine-based ligands have been successfully employed in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govresearchgate.netresearchgate.net The tridentate nature of the ligand derived from this compound could enhance the stability and catalytic efficiency of the metal center.

Furthermore, copper complexes with N,N,O-tridentate ligands have shown promise in Chan-Lam coupling reactions, which are used to form carbon-nitrogen bonds. mdpi.com The coordination of this compound to a copper center could facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Potential Applications of Metal Complexes of this compound in Catalysis

Metal CenterPotential Catalytic ApplicationRelevant Precedent
Palladium(II)Suzuki-Miyaura Cross-CouplingPalladium complexes with pyridine-based ligands are active catalysts. acs.org
Palladium(II)Buchwald-Hartwig AminationAminopyridine ligands are effective in C-N bond formation reactions. nih.gov
Copper(II)Chan-Lam CouplingTridentate N,N,O-ligands can facilitate C-N coupling. mdpi.com
Nickel(II)Cross-Coupling of Amino Acid DerivativesPicolinate-containing nickel complexes show catalytic activity. tandfonline.com

Note: The applications listed are based on the catalytic activity of structurally related ligand-metal complexes and represent areas of potential investigation for the title compound.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the separation of nicotinic acid and its derivatives from complex mixtures. nih.gov The inherent polarity of 2-[(2-Aminoethyl)amino]nicotinic acid, imparted by the carboxylic acid and amino groups, guides the selection of appropriate chromatographic conditions.

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of nicotinic acid and its metabolites. nih.gov For compounds like this compound, which possess both acidic and basic functionalities, RP-HPLC methods offer excellent separation capabilities. Typical stationary phases include octadecylsilica (C18) columns, which separate compounds based on their hydrophobicity. phenomenex.com

Given the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. A HILIC system, often using a silica (B1680970) column, has been successfully developed for the simultaneous determination of nicotinic acid and its metabolites. nih.govresearchgate.net This technique is particularly advantageous for retaining and separating highly polar compounds that show little or no retention on traditional reversed-phase columns.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is another powerful tool. For instance, a Primesep 100 mixed-mode column can be used to retain and separate nicotinic acid and other related polar compounds. sielc.com

A comparison of different chromatographic techniques for nicotinic acid derivatives has shown that both adsorption and reversed-phase methods can be effective, with reversed-phase TLC and HPLC being particularly useful for separating individual substances within a group. nih.gov

The optimization of mobile and stationary phases is critical for achieving desired retention, resolution, and peak shape in HPLC analysis. phenomenex.commastelf.com

Mobile Phase Optimization: For reversed-phase separation of nicotinic acid and its analogs, the mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The pH of the aqueous phase is a crucial parameter, as it controls the ionization state of the analyte's acidic and basic functional groups, thereby affecting retention. phenomenex.com The addition of acids like formic acid or phosphoric acid to the mobile phase is common practice. nih.govhelixchrom.com For instance, a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid has been used to separate nicotinic acid and its metabolites on a cyano-propyl (CNRP) column. nih.gov Another example is the use of a methanol/phosphate buffer mobile phase for the analysis of nicotinic acid and nicotinamide (B372718) on an Aquasil C18 column. pickeringlabs.com The strength of the acidic additive in the mobile phase can significantly impact the retention of basic compounds like pyridine (B92270) derivatives. helixchrom.com

Stationary Phase Selection: The choice of stationary phase is dictated by the physicochemical properties of the analyte. For this compound, several options are viable:

C18 Columns: These are the most widely used stationary phases in reversed-phase HPLC and are suitable for separating a broad range of compounds, including nicotinic acid derivatives. phenomenex.com

Cyano (CN) Columns: These columns offer different selectivity compared to C18 phases and can be effective for separating polar compounds. A Waters Spherisorb 5 µm CNRP column has been used for the analysis of nicotinic acid and its metabolites. nih.gov

Silica Columns (for HILIC): For highly polar compounds, a silica-based stationary phase under HILIC conditions provides enhanced retention. nih.govresearchgate.net

Mixed-Mode Columns: Columns with both hydrophobic and ion-exchange functionalities, such as Newcrom AH, can separate acids through ion-exclusion and basic compounds via cation-exchange, making them suitable for zwitterionic molecules. sielc.com

The following table summarizes typical HPLC parameters used for the analysis of related compounds, which can serve as a starting point for method development for this compound.

ParameterExample 1: Nicotinic Acid & Metabolites nih.govExample 2: Nicotinic Acid & Nicotinamide pickeringlabs.comExample 3: Nicotinic Acid & Metabolites (HILIC) nih.gov
Stationary Phase Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)ThermoHypersil, Aquasil C18 (150 x 4.6 mm)Silica Column
Mobile Phase Acetonitrile and water with 0.1% formic acidMethanol/Phosphate buffer (pH 4.45)Not specified in abstract
Elution Mode GradientGradientIsocratic/Gradient (implied)
Detection Tandem Mass SpectrometryFluorescence (with post-column derivatization)Tandem Mass Spectrometry

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the analysis of compounds like this compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for the analysis of nicotinic acid derivatives and amino acids. libretexts.org ESI allows for the gentle transfer of ions from solution into the gas phase, typically forming protonated molecules [M+H]+ in the positive ion mode. For the analysis of nicotinic acid and its metabolites, ESI in the positive ion mode has been successfully employed. nih.govnih.gov The efficiency of ionization can be influenced by the mobile phase composition; for instance, the presence of volatile acids like formic acid can promote the formation of protonated molecules.

Tandem mass spectrometry (MS/MS) is a powerful tool for both the structural confirmation and quantification of analytes. illinois.edu In MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. nih.gov This process provides a highly specific "fingerprint" for the molecule.

For quantification, selected reaction monitoring (SRM) is often employed, where the mass spectrometer is set to monitor a specific transition from a precursor ion to a product ion. nih.gov This technique significantly enhances selectivity and sensitivity by filtering out chemical noise from the matrix. For example, in the analysis of nicotinic acid, the transition of the protonated molecular ion at m/z 124 to a product ion at m/z 80 is monitored. nih.gov The fragmentation of the pyridine ring and its substituents provides diagnostic ions for structural elucidation. acs.org The amino acid substructure of this compound would also be expected to produce characteristic fragmentation patterns, such as the loss of water, ammonia, or the carboxylic group. uni-muenster.de

The fragmentation patterns of aminopyridines have been studied, and the molecular ion is often the base peak, with further fragmentation leading to smaller ions. vixra.org High-resolution MS/MS can be particularly useful in differentiating isobaric fragments and confirming elemental compositions. nih.gov

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, chromatographic retention, or ionization efficiency in mass spectrometry. spectroscopyonline.com For a molecule like this compound, derivatization can target either the amino or the carboxylic acid group, or both.

For the amino group, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) are widely used to transform primary and secondary amines into stable derivatives that exhibit enhanced MS response. nih.gov This strategy improves the retention of polar amino compounds on reversed-phase columns and can lead to signal enhancements of up to three orders of magnitude. nih.gov Another approach involves derivatizing multiple functional groups (amino, carboxyl, and phenolic hydroxyl) to improve both hydrophobicity and basicity, leading to high sensitivity in LC-MS/MS analysis. rsc.org

For the carboxylic acid group, derivatization can also be employed. While not as common for MS sensitivity enhancement as amino group derivatization, it can be useful in certain applications.

Alternatively, post-column derivatization can be used to create highly fluorescent derivatives of nicotinic acid and nicotinamide, which can then be detected with high sensitivity by a fluorescence detector following HPLC separation. pickeringlabs.comchromatographyonline.com While this is not a direct MS strategy, it highlights a method to enhance detection sensitivity.

The table below outlines potential derivatization strategies applicable to this compound.

Functional GroupDerivatization ReagentPurposeExpected Outcome
Amino Group 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag)Enhance MS ionization efficiency and improve chromatographic retention. nih.govIncreased signal intensity in ESI-MS; better retention on RP-HPLC.
Amino & Carboxyl Groups 1-bromobutaneImprove hydrophobicity and basicity for enhanced LC-MS/MS sensitivity. rsc.orgBetter chromatographic separation and higher MS signal.
Nicotinic Acid Moiety Cyanogen bromide and p-aminophenol (post-column)Create highly fluorescent derivatives for fluorescence detection. researchgate.netEnhanced sensitivity with fluorescence detection, complementary to MS.

Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, are essential for the sensitive and selective analysis of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the premier technique for the analysis of this compound. This method offers high sensitivity and specificity, making it ideal for detecting trace amounts of the analyte in complex biological matrices. The process would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) method would likely be developed. The choice of column, such as a C18, would depend on the polarity of the compound. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate, would be optimized to achieve good peak shape and retention time.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) would be used for quantification, operating in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated through collision-induced dissociation. For this compound, the transitions would be specific to its molecular structure.

A hypothetical LC-MS/MS method for a related compound, nicotinic acid, utilized a Hypersil-Gold-CN column with negative electrospray ionization, monitoring the transition from m/z 122.0 to 78.1. researchgate.net A similar approach would be tailored for this compound.

Integration with NMR for Comprehensive Metabolomic Profiling in Related Research Contexts

While LC-MS/MS is ideal for targeted quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary technique for structural elucidation and untargeted metabolomic profiling. In a research context where the metabolic fate of this compound is of interest, integrating LC-MS/MS and NMR would provide a comprehensive understanding.

NMR can identify and quantify metabolites in a sample without the need for chromatographic separation, providing a snapshot of the entire metabolome. This can help in identifying novel metabolites of the parent compound. The combination of these techniques allows for both the identification of unknown compounds by NMR and the sensitive quantification of known compounds by LC-MS/MS.

Method Validation for Robust Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure it is fit for purpose.

Assessment of Sensitivity, Specificity, Accuracy, and Precision

Method validation would be performed according to established guidelines, such as those from the FDA or ICH. waters.com Key parameters to be assessed include:

Sensitivity: The sensitivity of the method would be determined by establishing the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). For instance, a validated method for nicotinic acid achieved an LLOQ of 6.57 ng/mL. researchgate.net

Specificity: This ensures that the signal being measured is solely from the analyte of interest. It is assessed by analyzing blank samples and samples spiked with potentially interfering substances.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels (low, medium, and high QC samples). For related amino acid analyses, intra-day and inter-day precision and accuracy were reported to be less than 15%. nih.gov

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits, often assessed by comparing the response in matrix to the response in a neat solution.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Internal Standard Development and Matrix Effect Evaluation

Internal Standard (IS): The use of an appropriate internal standard is crucial for accurate quantification in LC-MS/MS analysis, as it compensates for variability in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). nih.gov If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. For example, quinoline-3-carboxylic acid has been used as an internal standard for nicotinic acid. researchgate.net

Matrix Effect: The matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This is a significant consideration in LC-MS/MS analysis and must be evaluated during method validation. nih.gov It is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects. nih.gov

Q & A

Q. Table 1: Typical Analytical Parameters

TechniqueParametersExpected Outcome
HPLCC18 column, 0.1% TFA in H2O/MeCN gradientPurity ≥95%
1H NMRD2O/DMSO-d6, 400 MHzδ 8.3–8.5 (pyridine H), δ 3.1–3.4 (amine H)

Basic: How is this compound synthesized in laboratory settings?

Methodological Answer:
A typical synthesis involves:

Coupling Reaction : React 2-aminonicotinic acid with 2-aminoethylamine in the presence of a carbodiimide coupling agent (e.g., EDC/HOBt) under inert atmosphere .

Purification : Isolate the product via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH gradient).

Yield Optimization : Maintain pH 7–8 during coupling to minimize side reactions.

Q. Table 2: Reaction Conditions for Nicotinic Acid Derivatives

StepReagents/ConditionsYield Range
CouplingEDC, HOBt, DMF, 0°C → RT, 12h60–75%

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies often arise due to:

  • Purity Variability : Validate compound purity via HPLC and elemental analysis before biological assays .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Receptor Heterogeneity : Use isogenic cell lines or recombinant receptors to control for target variability.

Case Study : A 2019 study resolved conflicting IC50 values for a nicotinic acid derivative by repeating assays in triplicate under controlled O2 levels .

Advanced: What strategies optimize multi-step synthesis yields of this compound?

Methodological Answer:

  • Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during coupling .
  • Catalytic Optimization : Screen palladium or copper catalysts for amination steps (e.g., Pd2(dba)3 with Xantphos ligand) .
  • In-line Monitoring : Employ FTIR or LC-MS to track reaction progress and terminate at peak yield.

Q. Table 3: Yield Improvement Tactics

StrategyImpact on Yield
Boc-protection+15–20%
Catalytic screening+10–25%

Advanced: How does steric hindrance from the 2-aminoethyl group affect the compound’s reactivity?

Methodological Answer:
The 2-aminoethyl group introduces steric constraints, requiring:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Microwave Synthesis : Apply microwave-assisted heating (100–120°C, 30 min) to overcome kinetic barriers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and guide substituent placement .

Reference : A 2023 study on a similar compound used MD simulations to identify steric clashes in enzyme binding pockets .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Protect from light and moisture; store at –20°C under argon.
  • Degradation Signs : Yellowing indicates oxidation; monitor via HPLC .
  • Lyophilization : For long-term storage, lyophilize and seal in amber vials with desiccant.

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